molecular formula C9H12N6O2 B6533286 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-methylacetamide CAS No. 1070807-20-3

2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-methylacetamide

Cat. No.: B6533286
CAS No.: 1070807-20-3
M. Wt: 236.23 g/mol
InChI Key: LWVUKLAWHADOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine family, characterized by a fused triazole-pyrimidine heterocyclic core. Key structural features include:

  • 3-ethyl substitution: Enhances lipophilicity and modulates steric interactions.
  • 7-oxo group: Contributes to hydrogen-bonding capacity and electronic effects.
  • N-methylacetamide side chain: Influences solubility and pharmacokinetic properties.

The compound’s structural framework is associated with diverse biological activities, including receptor binding (e.g., cannabinoid receptors) and enzymatic inhibition .

Properties

IUPAC Name

2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O2/c1-3-15-8-7(12-13-15)9(17)14(5-11-8)4-6(16)10-2/h5H,3-4H2,1-2H3,(H,10,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVUKLAWHADOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)NC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-methylacetamide typically involves multiple steps, starting with the formation of the triazolo[4,5-d]pyrimidine core One common synthetic route includes the reaction of ethyl hydrazinecarbothioamide with an appropriate halide under acidic conditions to form the triazolopyrimidine ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-methylacetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-methylacetamide can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.

Medicine

In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism by which 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-methylacetamide exerts its effects involves binding to specific molecular targets. The compound interacts with enzymes or receptors, leading to a cascade of biochemical reactions. The exact molecular pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison of the target compound with its closest analogs, focusing on structural variations, pharmacological implications, and synthesis strategies.

Key Observations:
  • Ethyl (Target compound) balances lipophilicity and metabolic stability .
  • Acetamide Side Chain :
    • Polar groups (e.g., furan in Analog 2) improve water solubility but may reduce membrane permeability .
    • Halogenated chains (e.g., 2-chlorobenzyl in Analog 1) may enhance CNS targeting .

Pharmacological and Structural Insights

  • Cannabinoid Receptor Affinity: Triazolopyrimidine derivatives exhibit affinity for cannabinoid receptors (CB2), with substituents influencing selectivity. For example, benzyl groups (Analog 1) may favor CB2 over CB1 due to steric complementarity .
  • Anti-Thrombotic Activity :
    Ethoxyaryl substituents (Analog 2) correlate with anti-thrombotic effects, likely via platelet aggregation inhibition .
  • Crystallographic Data : Structural studies (e.g., using SHELX software ) reveal that substituents like benzyl or ethoxy groups alter molecular packing and intermolecular interactions, impacting stability and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.